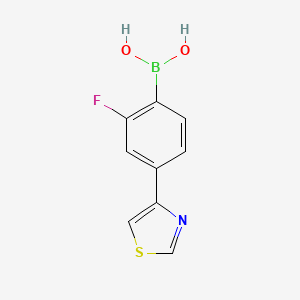![molecular formula C19H23N5O B14089746 5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)
5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a quinazoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized from 2-aminobenzamide and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with butylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinazoline ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone can yield the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines .
Industry
In industry, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .
作用机制
The mechanism of action of 5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
相似化合物的比较
Similar Compounds
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one: Similar structure but with different substituents on the quinazoline ring.
5-butyl-2,4-dimethyloxazole: Similar in having a butyl group and a heterocyclic ring but differs in the type of heterocycle and substituents.
Uniqueness
5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of a quinazoline and pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C19H23N5O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O/c1-5-6-7-14-12(3)20-19(23-17(14)25)24-18-21-13(4)15-10-11(2)8-9-16(15)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25) |
InChI 键 |
JDKMVTNCZMRNSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)

![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)

![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)

